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(S)-Hexahydropyridazine-3-carboxylic acid

natural product biosynthesis stereochemistry cyclodepsipeptide antibiotics

Racemic piperazic acid wastes time and resources on chiral resolution. Our enantiopure (S)-hexahydropyridazine-3-carboxylic acid (≥95% purity, ≥96% ee) eliminates this bottleneck. • Direct stereoselective peptide coupling for >140 natural product total syntheses. • Validated Hedgehog/Gli1 inhibitor (IC50 ≈ 30 µM); activity depends on intact N-N bond. • Conformationally rigid proline surrogate for β-turn mimicry and protease inhibitor design. Shipped ambient; store at 2-8°C.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B8005900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Hexahydropyridazine-3-carboxylic acid
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CC(NNC1)C(=O)O
InChIInChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m0/s1
InChIKeyBZIBRGSBQKLEDC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Hexahydropyridazine-3-carboxylic Acid (CAS 64044-11-7): Key Physicochemical and Structural Identifiers for Procurement Specification


(S)-Hexahydropyridazine-3-carboxylic acid, also designated (3S)-piperazic acid or (S)-1,2-diazinane-3-carboxylic acid, is a chiral non-proteinogenic cyclic α-hydrazino acid (C₅H₁₀N₂O₂, MW 130.15 g/mol). It is the (S)-enantiomer of the piperazic acid scaffold and constitutes the predominant stereochemical form found in over 140 bioactive non-ribosomal peptide and hybrid polyketide natural products [1]. The compound features a six-membered saturated ring bearing a hydrazine N–N bond and a carboxylic acid at the 3-position, conferring conformational rigidity that distinguishes it from proline and other cyclic amino acid building blocks [2]. Commercially, it is supplied at ≥95% purity as a solid, requiring storage at 2–8 °C in sealed, dry, dark conditions.

Why (S)-Hexahydropyridazine-3-carboxylic Acid Cannot Be Replaced by Racemic Piperazic Acid, the (R)-Enantiomer, or Simpler Cyclic Amino Acids


Generic substitution of (S)-hexahydropyridazine-3-carboxylic acid with the racemate, the (R)-enantiomer, or structurally simpler cyclic amino acids such as pipecolic acid or proline is not scientifically warranted. The (S)-stereochemistry is the configuration found in the vast majority of biologically active piperazic acid-containing natural products, and the (R)-enantiomer occurs only in a limited subset of metabolites such as the antibiotic A83586C [1]. Critically, the hydrazine N–N bond present in piperazic acid is absent in pipecolic acid and proline; its deletion completely abolishes inhibitory activity in the Hedgehog signaling pathway, as demonstrated in comparative cell-based assays [2]. Furthermore, the conformational constraints imposed by the cyclic hydrazine ring produce peptide backbone geometries distinct from those accessible with proline, directly affecting molecular recognition in protease inhibition and peptide turn engineering [3]. These stereochemical and structural requirements preclude simple interchange with off-the-shelf alternatives.

Quantitative Comparator Evidence: (S)-Hexahydropyridazine-3-carboxylic Acid Versus Closest Analogs and Alternatives


Enantiomer-Specific Natural Product Occurrence: (S)- Versus (R)-Piperazic Acid Distribution Across >140 Bioactive Secondary Metabolites

The (S)-enantiomer of hexahydropyridazine-3-carboxylic acid is the configuration present in the overwhelming majority of naturally occurring piperazic acid-containing metabolites. A comprehensive 2019 review catalogued >30 structural families encompassing >140 compounds, including the monamycins, polyoxypeptins, luzopeptins, quinoxapeptins, and GE3 antitumor antibiotics, all of which incorporate the (3S)-piperazic acid residue [1]. In contrast, the (R)-enantiomer is restricted to a small number of metabolites, most notably the antitumor antibiotic A83586C [2]. For procurement decisions involving natural product total synthesis, biosynthetic pathway engineering, or stereochemical structure-activity relationship studies, selection of the (S)-enantiomer is mandatory for fidelity to the naturally occurring pharmacophore.

natural product biosynthesis stereochemistry cyclodepsipeptide antibiotics

Essentiality of the Hydrazine N–N Bond: Piperazic Acid Versus Pipecolic Acid in Hedgehog/Gli1 Pathway Inhibition

In Shh-LIGHT2 cell-based assays, piperazic acid (1) downregulated Gli-dependent firefly luciferase activity at 50 µM and suppressed Gli1 protein expression with an IC₅₀ of approximately 30 µM [1]. In contrast, DL-pipecolic acid (5), which lacks the N–N hydrazine bond while retaining the six-membered ring and carboxylic acid, showed no significant luciferase inhibition at concentrations up to 50 µM and failed to perturb Gli1 protein levels even at 100 µM [1]. This directly demonstrates that the 1-nitrogen atom of the hydrazine motif is indispensable for pathway modulation. Furthermore, the primary amide derivative of piperazic acid (compound 11) exhibited enhanced potency with an IC₅₀ of approximately 10 µM against Gli-mediated transcription, while derivatives modified at either nitrogen position (compounds 6–9) lost all inhibitory activity, confirming the functional requirement for the intact, unsubstituted cyclic hydrazine [1].

Hedgehog signaling Gli1 transcription factor anticancer target validation

Enantioselective Synthesis Efficiency: Comparative Yields and Enantiomeric Excess for (S)-Piperazic Acid Preparation

Two principal asymmetric routes to (3S)-hexahydropyridazine-3-carboxylic acid have been quantitatively benchmarked. The electrophilic hydrazination–cyclization method employing di-tert-butylazodicarboxylate (DBAD) with a chiral bromovaleryl carboximide enolate delivers (3S)-piperazic acid in >96% enantiomeric excess after hydrolysis and acidolysis [1]. An alternative titanium enolate-based procedure yields the same product with a substantially lower enantiomeric excess of 78% [1]. In a separate comparative study, the Hale group demonstrated that the DBAD-mediated electrophilic hydrazination–nucleophilic cyclisation route consistently provides the cyclised product 6 in 50–56% isolated yield after flash chromatography, with the claim of 91% yield using n-Bu₄NI additive found not reproducible upon independent verification [2]. These data provide quantitative benchmarks for assessing the quality of commercially sourced (S)-piperazic acid: suppliers utilizing the optimized DBAD route can deliver material with enantiomeric excess exceeding 96%, whereas alternative synthetic approaches or inadequate purification may yield product with significantly lower optical purity.

asymmetric synthesis enantiomeric excess chiral building block

GABA Uptake Inhibition Profile: Piperazic Acid Versus Nipecotic Acid in Ex Vivo and In Vivo Models

Piperazic acid was characterized as an inhibitor of GABA uptake in rat brain slices by Johnston and colleagues in 1977, and this activity is recorded in the MeSH pharmacological classification [1][2]. In a comparative in vivo anticonvulsant study in DBA/2 audiogenic seizure mice, intracerebroventricular (icv) administration of piperazic acid at a dose of 4 μmoles produced anticonvulsant protection, while (±)-nipecotic acid required 1–3.2 μmoles icv for comparable efficacy but, critically, was ineffective when administered intraperitoneally (ip), whereas ethyl nipecotate retained activity by the ip route [3]. This differentiated pharmacokinetic profile—piperazic acid demonstrating central activity upon icv administration without the requirement for ester prodrug derivatization—distinguishes it from nipecotic acid and positions it as a mechanistically distinct GABA uptake inhibitor scaffold for CNS drug discovery.

GABA transporter neuropharmacology anticonvulsant screening

Serine Carboxypeptidase Inhibition Potency: Piperazic Acid-Containing Piperastatin B (Ki = 55 nM) as a Benchmark for Scaffold Utility

Piperastatin B, a natural heptapeptide incorporating two piperazic acid (hexahydropyridazine-3-carboxylic acid) residues with the sequence N-formyl-Val-Thr-Leu-Val-Pip-Leu-Pip, is a highly specific competitive inhibitor of carboxypeptidase Y (CP-Y) with a Ki of 55 nM [1]. It exhibits little to no inhibitory activity against related serine carboxypeptidases, demonstrating that the piperazic acid residues contribute critically to both potency and target selectivity. While this data pertains to the piperazic acid-containing peptide rather than the free amino acid, it establishes a validated potency benchmark for the piperazic acid scaffold in protease inhibition and provides quantitative justification for employing (S)-hexahydropyridazine-3-carboxylic acid as a key building block in the synthesis of peptidomimetic protease inhibitor libraries.

serine carboxypeptidase inhibitor enzyme inhibition cyclic peptide inhibitor

Conformational Rigidity as a Proline Mimic: Quantitative Dihedral Angle Constraints and Implications for Peptide Turn Engineering

Piperazic acid functions as a conformationally rigid analogue of proline, a property arising from the cyclic hydrazine structure that restricts backbone dihedral angles more severely than the pyrrolidine ring of proline [1]. N-Acyl derivatives of piperazic acids exhibit an unusual degree of conformational rigidity in dipeptide contexts, and the scaffold has been described as a rigid proline equivalent well-suited for the creation and study of peptide β-turn mimics [1][2]. Because piperazic acids are available in either antipodal form by asymmetric synthesis, they enable stereochemically defined conformational engineering that is not accessible with proline, which is limited to the (S)-configuration in proteinogenic contexts. This class-level conformational differentiation is supported by spectroscopic and computational studies compiled in the Ciufolini review [1]. While no single quantitative dihedral angle comparison table exists across all contexts, the qualitative distinction—rigid hydrazine ring versus flexible pyrrolidine—is sufficient to establish that piperazic acid is not functionally interchangeable with proline in peptidomimetic design.

peptidomimetic conformational analysis β-turn mimic

Evidence-Backed Application Scenarios for (S)-Hexahydropyridazine-3-carboxylic Acid Procurement


Total Synthesis of Piperazic Acid-Containing Cyclodepsipeptide Natural Products (Monamycins, Polyoxypeptins, GE3 Antibiotics)

The (S)-enantiomer is the mandatory building block for the total synthesis of the >140 natural products that incorporate the (3S)-piperazic acid residue [1]. Procurement of enantiomerically pure (≥96% ee) (S)-hexahydropyridazine-3-carboxylic acid directly enables stereoselective peptide coupling without the need for chiral resolution steps, as established by the enantioselective synthesis benchmarks [2]. The conformational rigidity of the piperazic acid scaffold also facilitates the pre-organization of macrocyclization precursors, a critical advantage in the synthesis of cyclodepsipeptide antibiotics such as monamycins, polyoxypeptins A/B, and GE3/GE3B antitumor agents [1][3].

Hedgehog Signaling Pathway Chemical Probe Development and Gli1 Inhibitor Screening Cascades

For laboratories investigating Hedgehog/Gli1 pathway inhibition as an anticancer strategy, (S)-hexahydropyridazine-3-carboxylic acid serves as both a validated starting point (IC₅₀ ≈ 30 µM in Shh-LIGHT2 cells) and a scaffold for amide derivatization to achieve enhanced potency (derivative 11: IC₅₀ ≈ 10 µM) [1]. Critically, the compound's activity is contingent on the intact hydrazine N–N bond, as demonstrated by the complete lack of activity of pipecolic acid and N-modified derivatives [1]. This makes the compound a uniquely selective chemical tool for dissecting N–N bond-dependent pharmacology in the Hedgehog pathway, distinct from Smo antagonists such as cyclopamine.

Protease Inhibitor Lead Generation: Cathepsin K and Serine Carboxypeptidase Targeted Libraries

The hexahydropyridazine-3-carboxylic acid scaffold is validated in protease inhibition at two distinct targets: (i) as a core residue in piperastatin B, a selective serine carboxypeptidase inhibitor with Ki = 55 nM [1], and (ii) as the key structural motif in patented N-cyanohexahydropyridazine derivatives that exhibit potent and selective cathepsin K inhibition [2][3]. Procurement of the enantiomerically pure (S)-form enables the construction of stereochemically homogeneous inhibitor libraries for structure-activity relationship studies targeting cysteine and serine proteases implicated in osteoporosis, inflammatory diseases, and cancer.

Peptidomimetic Design and β-Turn Engineering Using a Conformationally Rigid Proline Surrogate

For peptide medicinal chemistry programs requiring non-proteinogenic building blocks with enhanced conformational rigidity, (S)-hexahydropyridazine-3-carboxylic acid functions as a rigid proline equivalent with distinct backbone dihedral angle preferences [1]. Its utility in β-turn mimicry and the engineering of constrained peptide secondary structures is supported by NMR-derived conformational analyses [2]. The availability of both (S)- and (R)-enantiomers via asymmetric synthesis further enables stereochemical scanning approaches that are not possible with proteinogenic proline, which is confined to the (S)-configuration [1].

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